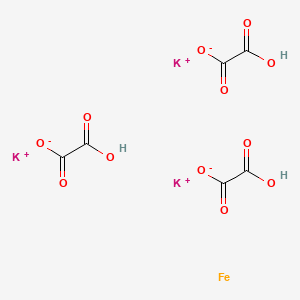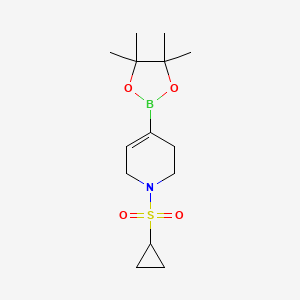
Tripotassium;2-hydroxy-2-oxoacetate;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various scientific applications due to its unique properties and reactivity. This compound is often found in a crystalline form and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trioxalatoferrate(III) can be synthesized through the reaction of iron(III) chloride with potassium oxalate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve iron(III) chloride in water.
- Add potassium oxalate to the solution.
- Stir the mixture until the formation of a green crystalline precipitate.
- Filter and wash the precipitate with cold water.
- Dry the product under vacuum .
Industrial Production Methods
In industrial settings, the production of potassium trioxalatoferrate(III) involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then packaged and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium trioxalatoferrate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions often involve the use of other metal salts or complexing agents.
Major Products Formed
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New metal-ligand complexes with different properties.
Scientific Research Applications
Potassium trioxalatoferrate(III) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of light flux in chemical actinometry.
Biology: It is used in studies involving iron metabolism and transport.
Medicine: It is explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the manufacturing of ceramics and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of potassium trioxalatoferrate(III) involves its ability to form stable complexes with various ligands. The iron center can undergo redox reactions, making it useful in catalysis and other chemical processes. The oxalate ligands can also participate in coordination chemistry, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium ferric oxalate trihydrate
- Potassium tris(oxalato)ferrate(III) trihydrate
- Ferric potassium oxalate
- Iron(III) tripotassium oxalate trihydrate
Uniqueness
Potassium trioxalatoferrate(III) is unique due to its specific combination of iron and oxalate ligands, which confer distinct chemical and physical properties. Its ability to undergo various redox and ligand substitution reactions makes it versatile for different applications in scientific research and industry .
Properties
Molecular Formula |
C6H3FeK3O12 |
|---|---|
Molecular Weight |
440.22 g/mol |
IUPAC Name |
tripotassium;2-hydroxy-2-oxoacetate;iron |
InChI |
InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;;3*+1/p-3 |
InChI Key |
YXTWCYYDGRBUDE-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)





![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)






